Diazepam-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diazepam-d8 (chemical formula: C16H5D8ClN2O) is an isotopically labeled derivative of diazepam. It serves as an analytical reference material for quantification purposes. Diazepam itself belongs to the benzodiazepine class of compounds and is commonly used as a sedative, anxiolytic, and anticonvulsant .

Wissenschaftliche Forschungsanwendungen

Diazepam-d8 findet Anwendungen in verschiedenen Bereichen:

Forensische Chemie: Wird für Drogentests und toxikologische Analysen verwendet.

Pharmakokinetische Studien: Hilft bei der Quantifizierung von Diazepamspiegeln in biologischen Proben.

Metabolismusstudien: Untersucht die Diazepam-Metabolismuswege.

Neurowissenschaftliche Forschung: Erforscht die Auswirkungen von Diazepam auf GABA-Rezeptoren.

5. Wirkmechanismus

This compound verstärkt wie Diazepam den inhibitorischen Neurotransmitter γ-Aminobuttersäure (GABA), indem es an GABAA-Rezeptoren bindet. Dies führt zu einem verstärkten Einstrom von Chloridionen, Hyperpolarisation und neuronaler Inhibition. Die genauen molekularen Ziele und beteiligten Pfade sind komplex und vielschichtig.

Wirkmechanismus

Target of Action

Diazepam-d8, like other benzodiazepines, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the major inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal excitability . Diazepam enhances the function of GABA receptors via allosteric modulation .

Mode of Action

This compound binds to GABA receptors, specifically the GABA A receptors, and potentiates the inhibitory action of GABA . This binding increases the frequency of the chloride channel opening within the receptor, leading to an influx of chloride ions into the neuron . The increased chloride ion conductance results in hyperpolarization of the neuron, making it less excitable and thus leading to the sedative and anxiolytic effects of diazepam .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the activity of GABA A receptors, this compound increases the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and produces the drug’s therapeutic effects, including anxiolysis, sedation, and muscle relaxation .

Pharmacokinetics

This compound is well-absorbed after oral administration, with high bioavailability . It is metabolized in the liver into active metabolites, primarily by cytochrome P450 isozymes CYP2C19 and CYP3A . The metabolism of this compound results in compounds such as nordiazepam, which also have psychoactive effects . The drug and its metabolites are excreted mainly in the urine .

Result of Action

The molecular effect of this compound is the enhancement of GABAergic inhibition in the central nervous system . At the cellular level, this results in decreased neuronal excitability, leading to the drug’s therapeutic effects . These effects include reduction of anxiety, induction of sleep, muscle relaxation, and anticonvulsant activity .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of certain substances, such as alcohol, can potentiate the effects of this compound, leading to increased sedation . Additionally, genetic factors such as polymorphisms in the CYP2C19 gene can affect the metabolism of this compound, leading to variability in drug response among individuals .

Vorbereitungsmethoden

Synthetic Routes: The synthesis of Diazepam-d8 involves deuterium labeling at specific positions. Although I don’t have access to specific synthetic protocols, researchers typically introduce deuterium atoms during the synthesis of diazepam. Deuterium is a stable isotope of hydrogen, and its incorporation allows for precise quantification in mass spectrometry analyses.

Industrial Production: this compound is not produced industrially on a large scale. Instead, it is primarily used as an internal standard in analytical laboratories.

Analyse Chemischer Reaktionen

Reaktivität: Diazepam-d8 durchläuft verschiedene chemische Reaktionen, die denen von normalem Diazepam ähneln. Zu diesen Reaktionen gehören:

Oxidation: this compound kann unter geeigneten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können das this compound-Molekül modifizieren.

Substitution: Substituenten können an verschiedenen Positionen eingeführt werden.

Ringöffnung: Der siebengliedrige Diazepinring von this compound kann unter bestimmten Bedingungen geöffnet werden.

Oxidation: Oxidationsmittel wie Peroxide oder Metallkatalysatoren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH).

Substitution: Halogenierungsmittel (z. B. Brom, Chlor).

Ringöffnung: Saure oder basische Bedingungen.

Hauptprodukte: Die Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten oder Carbonyl-Derivaten führen, während die Reduktion zu dehydrierten Formen führen kann.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Diazepam-d8 liegt in seiner isotopen Markierung, die eine präzise Quantifizierung ermöglicht. Zu ähnlichen Verbindungen gehören Diazepam (unmarkiert), Chlordiazepoxid und andere Benzodiazepine.

Eigenschaften

CAS-Nummer |

83056-50-2 |

|---|---|

Molekularformel |

C16H13ClN2O |

Molekulargewicht |

292.79 g/mol |

IUPAC-Name |

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D |

InChI-Schlüssel |

AAOVKJBEBIDNHE-JGUCLWPXSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C([2H])([2H])[2H])[2H])[2H] |

SMILES |

[2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C2=NCC(N(C([2H])([2H])[2H])C3=CC=C(Cl)C=C32)=O |

Kanonische SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Synonyme |

7-chloro-1,3-dihydro-1-(methyl-d3)-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

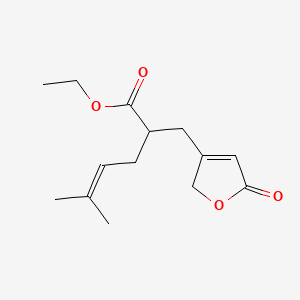

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Thiocyanato-1H-benzo[d]imidazole](/img/structure/B593302.png)

![2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)

![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)